4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]-1-[4-(1,3-thiazol-2-yloxy)benzoyl]piperidine
Description
Properties
IUPAC Name |
[4-(1-methylimidazol-2-yl)sulfonylpiperidin-1-yl]-[4-(1,3-thiazol-2-yloxy)phenyl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O4S2/c1-22-12-8-20-18(22)29(25,26)16-6-10-23(11-7-16)17(24)14-2-4-15(5-3-14)27-19-21-9-13-28-19/h2-5,8-9,12-13,16H,6-7,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXORPVZGCRXVJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1S(=O)(=O)C2CCN(CC2)C(=O)C3=CC=C(C=C3)OC4=NC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]-1-[4-(1,3-thiazol-2-yloxy)benzoyl]piperidine typically involves multiple steps, each requiring specific reagents and conditions. One common approach includes:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles in the presence of a nickel catalyst.
Formation of the Thiazole Ring: The thiazole ring can be synthesized via a [3 + 2] cycloaddition reaction of benzimidates and 2H-azirines under mild conditions.
Coupling Reactions: The imidazole and thiazole rings are then coupled with a piperidine derivative through a series of nucleophilic substitution and condensation reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of microwave-assisted synthesis and solvent-free conditions can enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]-1-[4-(1,3-thiazol-2-yloxy)benzoyl]piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the imidazole and thiazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds with thiazole and piperidine structures exhibit significant antimicrobial properties. A study highlighted the efficacy of similar compounds against various bacterial strains, demonstrating moderate to strong activity.
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 5e | Escherichia coli | 12 µg/mL |
| 5k | Staphylococcus aureus | 10 µg/mL |
| 5g | Pseudomonas aeruginosa | 15 µg/mL |
These findings suggest that the presence of the thiazole and piperidine structures enhances the antimicrobial efficacy of the compounds .
Anticancer Research
The compound's potential as an anticancer agent has been explored in various studies. Thiazole derivatives have shown promise in inducing apoptosis in cancer cells by activating caspase pathways and disrupting mitochondrial function. The compound’s ability to interact with specific cellular targets may provide a basis for developing new anticancer therapies .
Enzyme Inhibition
Compounds similar to 4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]-1-[4-(1,3-thiazol-2-yloxy)benzoyl]piperidine have been evaluated for their enzyme inhibitory activities, particularly against acetylcholinesterase and urease. These activities are critical for developing treatments for conditions like Alzheimer's disease and urinary tract infections.
Table 2: Enzyme Inhibition Data
| Compound | Enzyme Target | IC50 (µM) |
|---|---|---|
| Compound A | Acetylcholinesterase | 2.14 ± 0.003 |
| Compound B | Urease | 0.63 ± 0.001 |
The presence of the sulfonyl group is significant in enhancing enzyme inhibition properties .
Neuroprotective Effects
The compound has been investigated for its neuroprotective effects, particularly in models of neurodegenerative diseases. Its interactions with neurotransmitter systems suggest potential therapeutic applications in treating conditions such as Parkinson's disease and multiple sclerosis .
Case Studies and Research Findings
Several studies have documented the synthesis and biological evaluation of this compound:
- Synthesis of Piperidine Derivatives : A study synthesized a series of piperidine derivatives bearing pharmacologically important functionalities. The derivatives were subjected to antibacterial screening, showing varying degrees of activity against different bacterial strains .
- Docking Studies : Molecular docking studies have elucidated the interactions between the compound and target proteins, providing insights into its mechanism of action at the molecular level .
- Biological Activity Evaluation : Comprehensive evaluations have demonstrated that this compound exhibits a range of biological activities, including antibacterial, anticancer, and enzyme inhibitory effects, reinforcing its potential as a lead compound for drug development .
Mechanism of Action
The mechanism of action of 4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]-1-[4-(1,3-thiazol-2-yloxy)benzoyl]piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole and thiazole rings can bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can disrupt key biological pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Structural Analogs with Imidazole-Piperidine Cores
Table 1: Key Structural and Physicochemical Comparisons
Key Insights :
- The target compound’s thiazolyloxy group distinguishes it from simpler analogs like 4-(1-methyl-1H-imidazol-2-yl)piperidine , which lacks extended functionalization .
- The fluorophenyl derivative (C₂₀H₂₁FN₄O₃S) demonstrates how aryl substituents modulate lipophilicity, a critical factor in bioavailability .
Sulfonyl/Sulfinyl-Linked Heterocycles
2-(((4-(2-Methoxyphenoxy)-3-methylpyridin-2-yl)methyl)sulfinyl)-1H-benzo[d]imidazole ():
- Contains a sulfinyl linker instead of sulfonyl, reducing electron-withdrawing effects but increasing metabolic susceptibility .
- Exhibits similar synthetic routes (e.g., nucleophilic substitutions), though purification via alumina chromatography was required .
2-({4-[(1H-Imidazol-2-ylsulfanyl)-methyl]-2,5-dimethylbenzyl}sulfanyl)-1H-imidazole ():
- Features dual sulfanyl groups, enhancing metal-binding capacity but compromising hydrolytic stability compared to sulfonyl analogs .
Thiazole-Containing Derivatives
Phenoxymethybenzoimidazole-Thiazole-Triazole Acetamides ():
- Thiazole moieties in compounds like 9a–9e contribute to antibacterial activity via hydrogen bonding and π-π stacking .
- The target compound’s thiazolyloxy group may similarly enhance target engagement, though its specific activity remains uncharacterized .
1-(4-(1H-Benzo[d]imidazol-2-yl)pyridin-2-yl)piperidin-4-amine ():
- Combines benzimidazole and piperidine but lacks sulfonyl/thiazole groups, limiting cross-target interactions .
Pharmacological Activity Comparisons
- Antiarrhythmic Potential: Piperidine-imidazole derivatives (e.g., 1-[4-(1H-imidazol-1-yl)benzoyl]piperidine) show antiarrhythmic effects via ion channel modulation, suggesting the target compound’s piperidine-thiazole core may share this mechanism .
- Antimicrobial Activity : Thiazole-triazole acetamides () and fluorophenyl derivatives () highlight substituent-dependent efficacy, guiding optimization of the target compound’s thiazolyloxy group .
Biological Activity
The compound 4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]-1-[4-(1,3-thiazol-2-yloxy)benzoyl]piperidine is a synthetic derivative that has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy against various diseases, and relevant case studies.
Chemical Structure and Properties
- Chemical Formula : C15H18N4O3S
- Molecular Weight : 334.39 g/mol
- CAS Number : 2320924-46-5
The structure features a piperidine ring substituted with an imidazole sulfonyl group and a thiazole ether, which contributes to its biological properties.
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within cells:
- Enzyme Inhibition : The sulfonyl group can inhibit various enzymes, potentially affecting metabolic pathways.
- Receptor Modulation : It may act on neurotransmitter receptors, influencing neurological pathways.
- Antiproliferative Effects : Preliminary studies suggest that similar compounds can inhibit cell proliferation by disrupting microtubule dynamics, leading to cell cycle arrest.
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant antiproliferative activity against various cancer cell lines. For instance, a study on related piperidine derivatives demonstrated IC50 values ranging from 3.0 μM to 120 nM in antiproliferative assays against prostate cancer cells (DU-145) .
| Compound | IC50 (μM) | Target |
|---|---|---|
| Compound A | 3.0 ± 0.1 | Tubulin Inhibition |
| Compound B | 120 nM | Prostate Cancer |
Antimicrobial Activity
The compound's potential as an antimicrobial agent has been explored. Compounds bearing the piperidine nucleus have shown antibacterial activity against various strains, including those resistant to conventional antibiotics .
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 25 μg/mL |
| Escherichia coli | 50 μg/mL |
Antiviral Activity
Preliminary findings suggest that derivatives of this compound may possess antiviral properties, particularly against RNA viruses. The presence of the thiazole moiety has been linked to enhanced activity against viral replication processes .
Case Studies and Research Findings
-
Case Study on Anticancer Properties :
A study conducted by researchers at the National Cancer Institute evaluated the antiproliferative effects of various piperidine derivatives, including our compound of interest. The results indicated that compounds with similar structures could inhibit tubulin polymerization effectively, leading to increased apoptosis in cancer cells . -
Antimicrobial Evaluation :
In another study, the antimicrobial efficacy of piperidine derivatives was tested against clinical isolates of bacteria. The results showed promising activity against resistant strains, highlighting the potential for developing new antibiotics based on this scaffold . -
Neuropharmacological Assessment :
A pharmacological assessment revealed that certain derivatives exhibited anxiolytic and antidepressant-like effects in animal models, suggesting a role in modulating central nervous system pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
